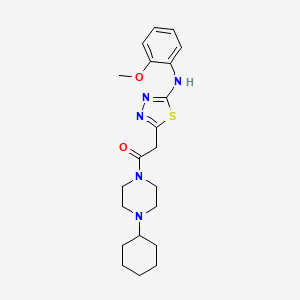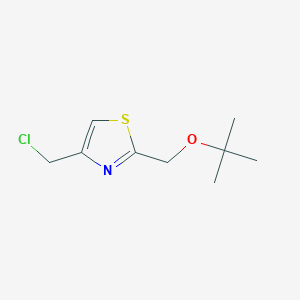![molecular formula C24H28N4O3 B2378752 5-[1-(3,5-dimethylbenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 1775458-03-1](/img/structure/B2378752.png)
5-[1-(3,5-dimethylbenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound appears to be a derivative of 1,2,4-triazolone, which is a class of heterocyclic compounds containing a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom. The compound also contains a piperidine ring, which is a common structural element in many pharmaceuticals and natural products.
Synthesis Analysis
While I couldn’t find the specific synthesis for this compound, the synthesis of similar compounds often involves the reaction of an appropriate piperidine derivative with a 1,2,4-triazolone derivative. The exact conditions would depend on the specific substituents present in the starting materials.Molecular Structure Analysis
The molecular structure of this compound would likely show the presence of conjugated systems, which could have implications for its reactivity and properties. The presence of the piperidine ring could also impart basicity to the compound.Chemical Reactions Analysis
Again, without specific information, it’s hard to predict the exact reactions this compound would undergo. However, compounds containing 1,2,4-triazolone rings can often participate in reactions such as nucleophilic substitution or addition, depending on the conditions.Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. Factors such as the presence of polar groups, the overall shape of the molecule, and the presence of conjugated systems could all influence properties such as solubility, melting point, and reactivity.Wissenschaftliche Forschungsanwendungen
Anticancer Properties
- Compounds similar to the queried chemical, specifically benzimidazole derivatives bearing 1,2,4-triazole, demonstrate potential anticancer activity. A study by Karayel (2021) on the stability, conformation, and mechanism behind these compounds' anticancer properties highlights their significance in cancer research (Karayel, 2021).
Antimicrobial Activities
- Derivatives of 1,2,4-triazole, closely related to the chemical , have been synthesized and found to possess significant antimicrobial activities against various microorganisms. This was demonstrated in a study conducted by Bektaş et al. (2007), adding to the compound's relevance in antimicrobial research (Bektaş et al., 2007).
5-HT2 Antagonist Activity
- In research by Watanabe et al. (1992), similar 1,2,4-triazol-3(2H)-one derivatives showed potent 5-HT2 antagonist activity, which is relevant in neuropharmacology and might be applicable to the chemical (Watanabe et al., 1992).
Lipase and α-Glucosidase Inhibition
- A study by Bekircan et al. (2015) on novel heterocyclic compounds derived from similar triazole structures indicates potential applications in inhibiting lipase and α-glucosidase, which is significant for metabolic research (Bekircan et al., 2015).
Angiotensin II Antagonism
- Ashton et al. (1993) explored 4H-1,2,4-triazoles for their angiotensin II antagonist properties. This suggests potential cardiovascular applications for the queried chemical (Ashton et al., 1993).
Safety And Hazards
Without specific information on this compound, it’s hard to predict its safety and hazards. However, as with any compound, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment and working in a well-ventilated area.
Zukünftige Richtungen
The future directions for research on this compound would likely depend on its intended use. If it shows promise as a pharmaceutical, for example, future research could involve further testing of its efficacy and safety, potentially leading to clinical trials.
Please note that this is a general analysis based on the structure of the compound and common properties of similar compounds. For a detailed analysis, specific studies on this exact compound would be needed.
Eigenschaften
IUPAC Name |
3-[1-(3,5-dimethylbenzoyl)piperidin-4-yl]-4-[(4-methoxyphenyl)methyl]-1H-1,2,4-triazol-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O3/c1-16-12-17(2)14-20(13-16)23(29)27-10-8-19(9-11-27)22-25-26-24(30)28(22)15-18-4-6-21(31-3)7-5-18/h4-7,12-14,19H,8-11,15H2,1-3H3,(H,26,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIRXMQJHYKBNNW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)N2CCC(CC2)C3=NNC(=O)N3CC4=CC=C(C=C4)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[1-(3,5-dimethylbenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(E)-[(furan-2-yl)methylidene]amino]-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2378669.png)
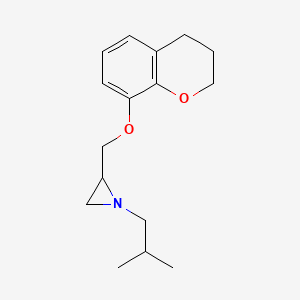
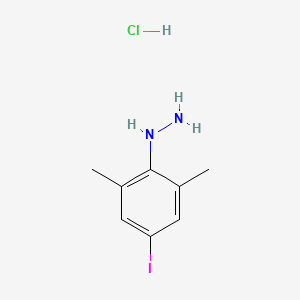
![8-bromo-3-(2,4-difluorophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2378672.png)
![2-(1,3-benzothiazol-2-yl)-3H-benzo[f]chromen-3-one](/img/structure/B2378673.png)
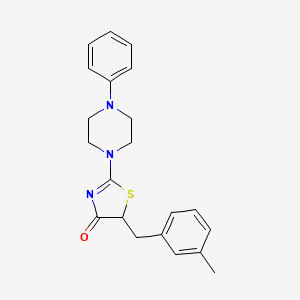

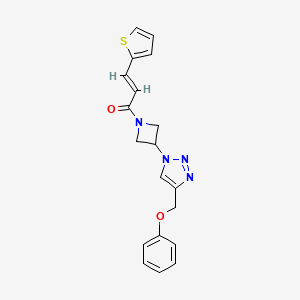
![2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2378679.png)

![3-[(5-Thioxo-4-phenyl-1H-1,2,4-triazole-3-yl)methyl]benzothiazole-2(3H)-one](/img/structure/B2378684.png)
